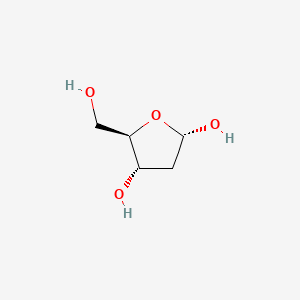![molecular formula C17H31NO2 B15209711 1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-01-1](/img/structure/B15209711.png)
1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone is an organic compound with a unique structure that includes a furan ring substituted with dibutylamino, ethyl, and methyl groups
Preparation Methods
The synthesis of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Final assembly: The final step involves the coupling of the substituted furan ring with ethanone under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s dibutylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the furan ring provides a stable scaffold for these interactions. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone can be compared with similar compounds such as:
2-(Dibutylamino)ethanol: Similar in structure but lacks the furan ring, making it less stable and reactive.
4-Ethyl-2-methylfuran: Contains the furan ring but lacks the dibutylamino group, reducing its potential for biological interactions.
N,N-Dibutylformamide: Contains the dibutylamino group but lacks the furan ring, limiting its applications in organic synthesis.
The uniqueness of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone lies in its combination of functional groups, providing a versatile platform for various chemical and biological applications.
Properties
CAS No. |
88557-01-1 |
|---|---|
Molecular Formula |
C17H31NO2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[2-(dibutylamino)-3-ethyl-5-methyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C17H31NO2/c1-6-9-11-18(12-10-7-2)17-15(8-3)16(13(4)19)14(5)20-17/h15,17H,6-12H2,1-5H3 |
InChI Key |
VDFLQYDFXWEQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1C(C(=C(O1)C)C(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
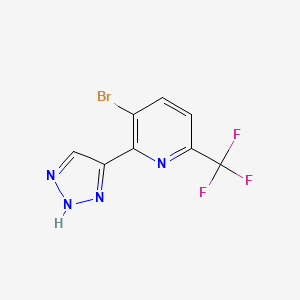

![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
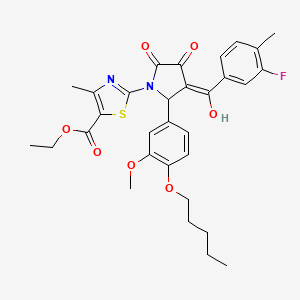
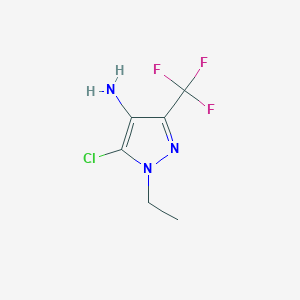
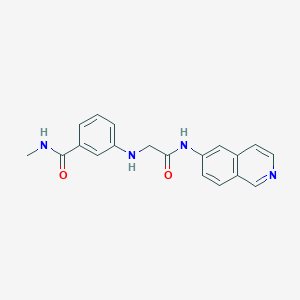
![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)
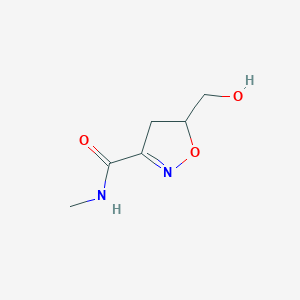
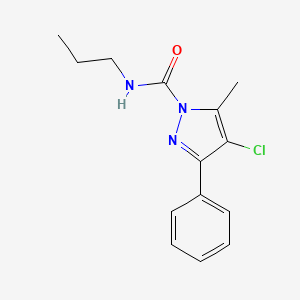
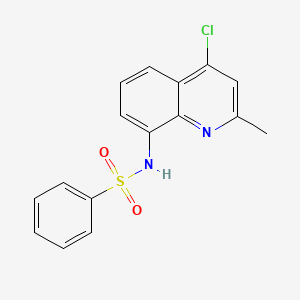
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
